Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)

2-Fluoro-4-methoxybenzonitrile structure
94610-82-9 structure
商品名:2-Fluoro-4-methoxybenzonitrile
CAS番号:94610-82-9
MF:C8H6FNO
メガワット:151.137745380402
MDL:MFCD00509374
CID:61739
PubChem ID:639878

2-Fluoro-4-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

    • 2-Fluoro-4-methoxybenzonitrile
    • 3-Fluoro-4-cyanoanisole
    • 2-fluoro-4-methoxybenzenecarbonitrile
    • 2-Fluoro-4-methoxy-benzonitrile
    • 3-Fluor-4-cyano-anisol
    • 4-Cyano-3-fluoroanisole
    • 4-methoxy-2-fluorobenzonitrile
    • benzonitrile,2-fluoro-4-methoxy
    • fluoro-4-methoxy-benzonitrile
    • benzonitrile, 2-fluoro-4-methoxy-
    • 3-FLUORO-4-CYANO ANISOLE
    • 3-FLUORO-4-CYANO ANISOL
    • PubChem4783
    • KSC494M1T
    • 2-fluor-4-methoxybenzonitrile
    • HWKUZTFIZATJPM-UHFFFAOYSA-N
    • WT445
    • SBB055495
    • WT220
    • 2-Fluoro-4-methoxybenzonitrile (ACI)
    • FS-1326
    • CS-W008288
    • SY103944
    • Z1160930711
    • EN300-106135
    • DB-008199
    • AC-4076
    • 94610-82-9
    • DTXSID20348678
    • MFCD00509374
    • DTXCID00299750
    • AKOS006343216
    • SCHEMBL2539990
    • MDL: MFCD00509374
    • インチ: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
    • InChIKey: HWKUZTFIZATJPM-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C(F)=CC(OC)=CC=1

計算された属性

  • せいみつぶんしりょう: 151.04300
  • どういたいしつりょう: 151.043
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 33
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.18
  • ゆうかいてん: 62-65°C
  • ふってん: 233.9°Cat760mmHg
  • フラッシュポイント: 95.3°C
  • 屈折率: 1.505
  • PSA: 33.02000
  • LogP: 1.70598

2-Fluoro-4-methoxybenzonitrile セキュリティ情報

2-Fluoro-4-methoxybenzonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Fluoro-4-methoxybenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
24124-5/G
3-FLUORO-4-CYANOANISOLE
94610-82-9 97%
5g
$123 2023-09-18
AstaTech
24124-25/G
3-FLUORO-4-CYANOANISOLE
94610-82-9 97%
25/G
$204 2022-03-01
Enamine
EN300-106135-0.1g
2-fluoro-4-methoxybenzonitrile
94610-82-9 95%
0.1g
$19.0 2023-10-28
Enamine
EN300-106135-5.0g
2-fluoro-4-methoxybenzonitrile
94610-82-9 95%
5g
$40.0 2023-05-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F20880-5g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
5g
¥1248.0 2023-09-07
Apollo Scientific
PC1358-5g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 98%
5g
£18.00 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F810199-1g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
1g
¥105.30 2022-01-10
eNovation Chemicals LLC
D403743-1kg
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
1kg
$3600 2024-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F810199-200mg
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
200mg
¥27.00 2022-01-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
020188-5g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
5g
437.0CNY 2021-07-05

2-Fluoro-4-methoxybenzonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Preparation of organic nitriles from aldoximes.
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ;  48 h, 45 °C
リファレンス
Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinols
Ouellet, Stephane G.; Bernardi, Anna; Angelaud, Remy; O'Shea, Paul D., Tetrahedron Letters, 2009, 50(27), 3776-3779

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile ,  Water ;  24 h, pH 9, rt
リファレンス
Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis
McManus, Joshua B.; Nicewicz, David A., Journal of the American Chemical Society, 2017, 139(8), 2880-2883

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles
Mills, L. Reginald; Edjoc, Racquel K.; Rousseaux, Sophie A. L., ChemRxiv, 2021, 1, 1-14

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring
Bridges, Alexander J.; Zhou, Hairong, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lead tetraacetate ,  Ammonia Solvents: Toluene
リファレンス
Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor
Dettmann, Sandra, 2006, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles
Kelly, Stephen M., Helvetica Chimica Acta, 1984, 67(6), 1572-9

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
リファレンス
Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles
Mills, L. Reginald ; Edjoc, Racquel K.; Rousseaux, Sophie A. L., Journal of the American Chemical Society, 2021, 143(27), 10422-10428

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols
, Japan, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
リファレンス
Methods for rapid formation of chemicals including positron emission tomography biomarkers
, United States, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  7 h, 60 °C
1.2 Solvents: Dimethylformamide ;  overnight, reflux
リファレンス
Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation
, United States, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, reflux; reflux → rt
リファレンス
Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  21 h, rt
リファレンス
Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists.
, European Patent Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran ,  Xylene ,  Water ;  2.5 h, rt
リファレンス
Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition
Vaghasiya, Beena K.; Satasia, Shailesh P.; Thummar, Rahul P.; Kamani, Ronak D.; Avalani, Jemin R.; et al, Journal of Sulfur Chemistry, 2018, 39(5), 507-515

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine ,  Diisopropylethylamine Solvents: Acetonitrile ;  2 h, 82 °C
リファレンス
Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of Oximes
Yadav, Arvind K.; Reddy Narra, Srikanth ; Zulfaqar Bacho, Muhamad ; Sumii, Yuji ; Shibata, Norio, Asian Journal of Organic Chemistry, 2023, 12(6),

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling
, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Methoxyacetonitrile ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Palladium diacetate ,  Water ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Tetrahydrofuran ;  12 h, 45 °C
リファレンス
Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions
Wood, Alex B.; Kincaid, Joseph R. A.; Lipshutz, Bruce H., Green Chemistry, 2022, 24(7), 2853-2858

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ;  5 min
1.2 24 h, 35 °C
リファレンス
11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis
Wu, Xuedan; Chen, Wei; Holmberg-Douglas, Natalie; Bida, Gerald Thomas; Tu, Xianshuang; et al, Chem, 2023, 9(2), 343-362

2-Fluoro-4-methoxybenzonitrile Raw materials

2-Fluoro-4-methoxybenzonitrile Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:94610-82-9)2-Fluoro-4-methoxybenzonitrile
A11092
清らかである:99%/99%
はかる:25g/100g
価格 ($):222.0/649.0